4-(Bromométhyl)thiazole

Vue d'ensemble

Description

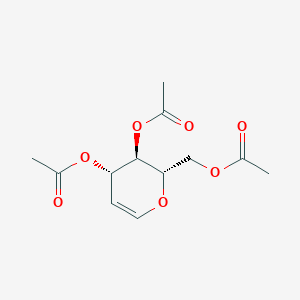

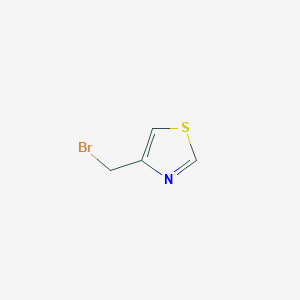

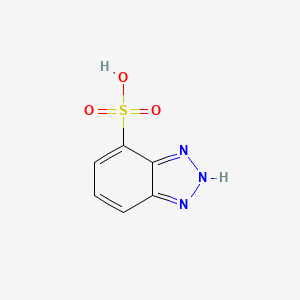

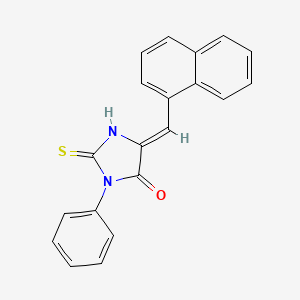

4-(Bromomethyl)thiazole is a chemical compound that serves as an important intermediate in the synthesis of various biologically active molecules and pharmaceuticals. It is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, and a bromomethyl group attached to it.

Synthesis Analysis

The synthesis of 4-(Bromomethyl)thiazole derivatives has been explored in several studies. For instance, a synthetic protocol involving the reaction of aromatic amines with sodium thiocyanate and a novel synthon, 1,3-dibromo-1,1-difluoro-2-propanone, has been reported to introduce a bromodifluoromethyl group at the C4 position of the thiazole ring . Another study describes the generation of 4-methylene-5-(bromomethylene)-4,5-dihydrothiazole through the bromination of 4,5-dimethylthiazole, followed by treatment with sodium iodide and trapping with dienophiles to form various cycloadducts .

Molecular Structure Analysis

The molecular structure of 4-(Bromomethyl)thiazole and its derivatives has been elucidated using various spectroscopic techniques. For example, the structural assignment of regioisomers obtained from cycloaddition reactions was made using 2D (1)H-(13)C HMBC techniques . In another study, the molecular geometry of a related compound was optimized using density functional theory (DFT) and characterized by FTIR, NMR, and X-ray diffraction methods .

Chemical Reactions Analysis

4-(Bromomethyl)thiazole undergoes various chemical reactions due to the presence of the reactive bromomethyl group. It can participate in cross-coupling reactions, as demonstrated by the synthesis of 2,4-disubstituted oxazoles using a related compound, 4-bromomethyl-2-chlorooxazole . The bromomethyl group also allows for further transformations, such as Br/F exchange reactions, which are useful in radiopharmaceutics .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Bromomethyl)thiazole derivatives are influenced by the substituents on the thiazole ring. These properties are crucial for their application in drug discovery and other fields. For instance, the introduction of a bromodifluoromethyl group significantly affects the compound's reactivity and potential as a drug candidate . The antioxidant activity of 4-thiomethyl-functionalised 1,3-thiazoles, which can be synthesized from 4-bromomethyl-substituted thiazolium salts, has been evaluated, showing high radical scavenging activity .

Applications De Recherche Scientifique

Synthèse de médicaments pharmaceutiques

Le 4-(bromométhyl)thiazole est un intermédiaire clé dans la synthèse de divers médicaments pharmaceutiques. Sa réactivité permet d'introduire des motifs thiazoliques dans les molécules médicamenteuses, qui sont présents dans un certain nombre d'agents thérapeutiques. Par exemple, les dérivés du thiazole présentent un large éventail d'activités biologiques, notamment des activités antimicrobiennes, antirétrovirales, antifongiques, anticancéreuses, antidiabétiques, anti-inflammatoires, anti-Alzheimer, antihypertensives, antioxydantes et hépatoprotectrices .

Recherche biomédicale

Les dérivés du this compound sont utilisés dans la recherche biomédicale comme blocs de construction pour la synthèse de biomolécules et de sondes. Ils sont particulièrement utiles dans le développement de capteurs fluorescents pour la détection d'ions et de biomolécules, contribuant aux progrès des méthodes diagnostiques et des technologies d'imagerie .

Mécanisme D'action

Target of Action

Thiazole derivatives have been known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole compounds generally interact with their targets through various mechanisms, including donor-acceptor, nucleophilic, and oxidation reactions . These interactions can lead to changes in the physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .

Biochemical Pathways

For instance, they can activate or inhibit certain pathways and enzymes, or stimulate or block receptors in biological systems .

Result of Action

Thiazole derivatives have been reported to exhibit cytotoxic activity on human tumor cell lines , suggesting potential antitumor effects.

Safety and Hazards

Orientations Futures

Thiazole, the core structure of 4-(Bromomethyl)thiazole, is a versatile heterocycle found in the structure of many drugs in use as well as anticancer agents . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions .

Propriétés

IUPAC Name |

4-(bromomethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c5-1-4-2-7-3-6-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEQYITAZUKBNKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432513 | |

| Record name | 4-(bromomethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52829-53-5 | |

| Record name | 4-(bromomethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium](/img/structure/B1311102.png)

![2-Propenal, 2-methyl-3-[4-(1-methylethyl)phenyl]-](/img/structure/B1311114.png)